molecular formula C13H11N3O5 B194619 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 827026-45-9

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No. B194619
M. Wt: 289.24 g/mol
InChI Key: JKPJLYIGKKDZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as “4-Nitro Lenalidomide”. It is an analog of Lenalidomide and is considered an impurity and intermediate of Lenalidomide . The molecular formula is C13H11N3O5 .


Molecular Structure Analysis

The molecular formula of “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is C13H11N3O5. The average mass is 289.243 Da and the monoisotopic mass is 289.069885 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 616.6±55.0 °C at 760 mmHg, and a flash point of 326.7±31.5 °C. It has 8 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds. The polar surface area is 112 Å2 .

Scientific Research Applications

  • Antiviral Activities : 5-Nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones showed weak activity against the yellow fever virus and inhibited the growth of bovine viral diarrhea virus in cells (Terzioğlu et al., 2005).

  • Anticancer Properties : N-Substituted indole derivatives, including nitro group-containing compounds, demonstrated significant activity against human breast cancer cell lines, suggesting potential as anticancer agents (Kumar & Sharma, 2022).

  • Enantiomeric Resolution : Enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were resolved using a Chiralpak IA column, indicating applications in chiral separation processes (Ali et al., 2016).

  • Crystallographic Analysis : Studies on nitro derivatives of glutethimide, a compound structurally related to 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, provided insights into molecular structures and intermolecular hydrogen bonding (Danilovski et al., 1999).

  • Characterization of Lenalidomide : Lenalidomide, a compound containing the 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione moiety, was characterized, revealing details about its crystal structure and hydrogen bonding patterns (Ravikumar & Sridhar, 2009).

  • Corrosion Inhibition : New 5-Nitro isatin derivatives demonstrated effectiveness as corrosion inhibitors, with implications for protecting materials in marine environments (Ahmed et al., 2018).

  • Chemical Synthesis and Hydrogenation : Synthesis and hydrogenation studies of related derivatives have been conducted, indicating applications in chemical manufacturing and processing (Bisset et al., 2012).

  • Cytotoxicity Evaluation : New 5-nitroindole-2,3-dione derivatives, related to the compound , showed cytotoxicity against cancer cell lines, highlighting potential in cancer therapy (Karalı, 2002).

  • Development of Novel Polymers : Optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups have been synthesized, suggesting uses in materials science (Faghihi et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Future Directions

While specific future directions for “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” are not available, it’s worth noting that research into piperidine-2,6-dione derivatives continues to be an active area of study .

properties

IUPAC Name

3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPJLYIGKKDZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467017
Record name 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS RN

827026-45-9
Record name 4-Nitro lenalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

By catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione in solvents such as dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. under pressure or bubbling of hydrogen gas at atmospheric pressure, then filteration of the catalyst followed by distillation under high vacuum Lenalidomide polymorphic form-I is obtained. The polymorphic form-I of Lenalidomide can also be obtained by transfer hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione using solvents dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. using ammonium formate or formic acid as source of hydrogen. The precious metal catalysts used in the hydrogenation are Raney Nickel, palladium etc., followed by filteration of catalyst and distillation of the solvent under high vacuum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-isoglutamine (9 g) in N,N-dimethylformamide (80 ml), was added thionyl chloride (6.6 g) by droplet below 0° C. for stirred reaction in heat preservation for 2˜3 hours. The resulting solution was added by droplet into mixture of ice and water and pH value was adjusted to 7˜8 with sodium carbonate. The mixture was stirred for 30 minutes and filtered to get light yellow crude. Refining with methanol gave 6.6 g of target yield as a light yellow solid. yield: 78%.
Name
3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-isoglutamine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Triethylamine (140.8 g, 2.29 mol) was added at 25-30° C. to a solution of 3-amino-piperidine-2,6-dione hydrochloride (100 g, 0.61 mol) in N,N-dimethylformamide (800 ml). A solution of methyl 2-bromomethyl-3-nitro-benzoate (186.0 g, 1.13 mol) in acetonitrile (200 ml) was then added under stirring and a nitrogen atmosphere and the reaction mixture was heated to 50-55° C. for 8-10 hours. After completion of the reaction approximately 60% solvent was removed by distillation at 50-60° C. under reduced pressure (100 mbar). Water (1000 ml) was added to the residual mixture at 50-55° C. and stirred for 1 hour at this temperature. The resultant solid product was cooled to 25-30° C. and filtered. The solid was washed with water (500 ml) at 50-55° C., cooled at ambient temperature and filtered again. Finally the solid was washed with methanol (500 ml) at 50-55° C., cooled at 25-30° C. and filtered. The filtered solid product was dried at 50-55° C. under low pressure (200 mmHg) for 4 hours to give 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione as a purple to ash coloured solid.
Quantity
140.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 4
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 5
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Citations

For This Compound
4
Citations
Y Ponomaryov, V Krasikova, A Lebedev… - Chemistry of …, 2015 - Springer
A new process for the synthesis of anticancer drug lenalidomide was developed, using platinum group metal-free and efficient reduction of nitro group with the iron powder and …
Number of citations: 21 link.springer.com
A Chatterjee, GV Sivaprasad, RK Devarakonda… - Journal of the Indian …, 2023 - Elsevier
A novel synthetic approach was proposed for a metal free reduction of nitro aromatic compounds to the resultant amines by sodium dithionite. A series of nitro compounds containing …
Number of citations: 0 www.sciencedirect.com
J Han, H Konno, T Sato, VA Soloshonok… - European Journal of …, 2021 - Elsevier
The role of amino acids (AAs) in modern health industry is well-appreciated. Residues of individual AAs, or their chemical modifications, such as diamines and amino alcohols, are …
Number of citations: 27 www.sciencedirect.com
LA Sorbera, J Castañer, M Bayés - Drugs of the Future, 2003 - access.portico.org
Due to its immunomodulatory activity, thalidomide has shown efficacy as a treatment in several inflammatory diseases involving increased tumor necrosis factor (TNF) levels. However, …
Number of citations: 11 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.